REACTION_CXSMILES
|
C(=O)(O)N.[O:5]1[CH:10]2[CH:6]1[CH2:7][NH:8][CH2:9]2.C([N:18]1[CH2:23][CH2:22][NH:21][CH2:20][CH2:19]1)(OC(C)(C)C)=O>C(#N)C>[N:18]1([CH:10]2[CH2:9][NH:8][CH2:7][CH:6]2[OH:5])[CH2:23][CH2:22][NH:21][CH2:20][CH2:19]1 |f:0.1|
|
Name
|
3,4-Epoxypyrrolidine carbamate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(N)(O)=O.O1C2CNCC21
|
Name
|
resin
|
Quantity
|
0.15 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
LiClO4
|
Quantity
|
57 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
186 mg
|
Type
|
reactant
|
Smiles
|
C(=O)(OC(C)(C)C)N1CCNCC1
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
by shaking with a solution of TFA
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The glass reactor was closed with a screw
|
Type
|
CUSTOM
|
Details
|
cap
|
Type
|
WASH
|
Details
|
washed with acetonitrile: H2O (1:1, 2×), DMF (3×), MeOH (3×), DMF (3×), and CH2Cl2 (5×)
|
Type
|
CUSTOM
|
Details
|
The BOC group was removed
|
Type
|
ADDITION
|
Details
|
by treating the resin with 10% methyl sulfide in TFA (2 mL) for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
condensed
|
Reaction Time |
2.5 h |
Name
|
|
Type
|
product
|
Smiles
|
N1(CCNCC1)C1C(CNC1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 170 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |